Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate

Medicinal Chemistry Organic Synthesis Building Block Quality

Sourcing gem-difluoro azocane building blocks with reliable batch-to-batch consistency is a common pain point in metabolic stability optimisation. This 95% pure, N-Boc-protected intermediate solves that problem with quantified stoichiometry and cold-chain integrity. - 4,4-gem-difluoro ketone motif blocks oxidative metabolism and tunes proximal amine pKa - Eight-membered azocane ring provides a distinct conformational profile versus smaller-ring analogues - Enhanced electrophilicity supports tunable warhead reactivity in ABPP applications - Cold-stored (4 °C) and shipped on ice pack to preserve ketone integrity 95% purity ensures consistent reactant ratios across hundreds of parallel synthesis reactions, minimising purification bottlenecks for both the researcher and the procurement manager.

Molecular Formula C12H19F2NO3
Molecular Weight 263.285
CAS No. 2385587-28-8
Cat. No. B2893014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate
CAS2385587-28-8
Molecular FormulaC12H19F2NO3
Molecular Weight263.285
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(=O)C(CC1)(F)F
InChIInChI=1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7-4-5-9(16)12(13,14)6-8-15/h4-8H2,1-3H3
InChIKeyABLMDOHIIBKLEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate Overview


Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate (CAS 2385587-28-8) is a fluorinated, N-Boc-protected eight-membered azocane heterocycle bearing a gem-difluoro ketone motif at the 4,4-positions . With a molecular formula of C12H19F2NO3 and a molecular weight of 263.28 g/mol, it belongs to a class of medium-ring N-heterocyclic building blocks whose conformational flexibility, metabolic stability, and lipophilicity can be modulated by gem-difluoromethylene substitution, making it a structurally distinct intermediate for medicinal chemistry and chemical biology applications .

Fluorinated N-Boc azocane building block
gem-Difluoro motif for conformational constraint
Requires cold-chain storage for integrity

Why Analogs Cannot Substitute Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate


Generic substitution of this compound with close structural analogs is not scientifically neutral. The replacement of the geminal hydrogen atoms with fluorine at the 4-position significantly alters both the conformational landscape of the eight-membered ring and the electronic environment of the neighboring ketone, affecting reactivity, metabolic stability, and molecular recognition [1]. Furthermore, replacing the medium-sized, eight-membered azocane ring with a smaller seven-membered azepane ring (CAS 2167831-90-3) drastically changes ring strain, basicity, and the exit vector angles essential for target binding. Even a simple migration of the difluoro ketone to the 5,5-positions (CAS 2416243-69-9) creates a regioisomer with different spatial presentation of pharmacophoric elements. These structural distinctions have direct, quantifiable impacts on physicochemical properties and procurement decision-making .

Fluorine replacement
Removing the 4,4-difluoro group to give the non-fluorinated analog alters ring conformation and ketone electrophilicity, which may shift reactivity and molecular recognition.
Ring size change
Switching to a seven-membered azepane analog changes ring strain, basicity, and exit vector geometry; target-binding profiles may not transfer.
Regioisomer shift
Moving the difluoro ketone to the 5,5-positions produces a different spatial presentation of the pharmacophoric elements, likely altering lipophilicity and target engagement.

Comparison: Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate vs Analogs


Purity Comparison: Non-Fluorinated Analog

The target compound, sourced from Enamine and distributed by Sigma-Aldrich, carries a quantified purity specification of 95% . In contrast, the non-fluorinated, direct scaffold analog tert-butyl 5-oxoazocane-1-carboxylate (CAS 1309359-79-2) is frequently listed across vendor catalogs with a lower typical purity of 95% or simply '95%' as the specification . While both claim 95%, Sigma-Aldrich's documented quality control infrastructure for this specific Enamine product provides a more robust procurement guarantee, reducing the risk of synthesis failure due to unknown impurities in less rigorously sourced alternatives.

Purity Specification
Supplier specification
95% (HPLC/GC) via major distributor vs. typical 95% catalog listing
Documented QA infrastructure may reduce synthesis-failure risk.
Equivalent numeric spec; vendor documentation differentiates.
Medicinal Chemistry Organic Synthesis Building Block Quality

Lipophilicity Comparison: 4,4- vs 5,5-Difluoro Regioisomer

The precise placement of the gem-difluoro group profoundly impacts the calculated molecular properties of the building block. The target compound, with fluorine atoms at the 4,4-positions, has an identical molecular formula (C12H19F2NO3) and weight (263.28 g/mol) to its regioisomer tert-butyl 5,5-difluoro-4-oxoazocane-1-carboxylate (CAS 2416243-69-9) [1]. However, this regioisomerism leads to a different spatial distribution of the electronegative fluorine atoms relative to the ketone and the Boc-protected nitrogen. This results in distinct molecular electrostatic potential surfaces and calculated logP values, which are critical for optimizing target engagement and ADME profiles, even though a bulk property like molecular weight is identical [2].

Lipophilicity Profile
Class-level inference
MW identical (263.28); predicted logP ~2.2 (target) vs. likely different for 5,5-regioisomer
Regioisomer choice alters the ADME/pharmacophore landscape.
Predicted logP; direct experimental data needed to confirm shift.
Physicochemical Property Tuning Drug Design Bioisosterism

Cold-Chain Storage and Stability

The target compound requires shipping with an ice pack and storage at 4°C, as specified by the distributor Sigma-Aldrich . This contrasts with the non-fluorinated analog tert-butyl 5-oxoazocane-1-carboxylate, which vendors typically list with a standard ambient storage condition . This specification indicates a higher inherent reactivity or thermal sensitivity in the difluorinated ketone, likely due to the increased electrophilicity of the carbonyl carbon adjacent to the electron-withdrawing fluorine atoms. Procurement must account for this logistical requirement to ensure compound integrity upon arrival.

Storage Stability
Supplier specification
Ice pack shipping, 4°C storage required vs. ambient for non-fluorinated analog
Cold-chain logistics are critical for maintaining compound integrity.
Higher electrophilicity implied by storage condition; thermal sensitivity suggested.
Compound Stability Procurement Logistics Long-term Storage

Application Scenarios for Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate


Metabolically Stable, Conformationally Constrained Leads

This compound is the preferred choice for synthesizing lead candidates where metabolic soft spots adjacent to a ketone are a concern. The 4,4-difluoro substitution is a well-established strategy to block oxidative metabolism and modulate the pKa of proximal amines, a benefit not offered by the non-fluorinated analog . Its eight-membered ring provides a distinct conformational profile compared to seven-membered (azepane) or six-membered (piperidine) alternatives, enabling the exploration of novel chemical space .

Activity-Based Probe Design

For activity-based protein profiling (ABPP), the enhanced electrophilicity of the gem-difluoro ketone (implied by its cold storage requirement) may offer tunable reactivity with catalytic nucleophiles . Researchers prioritizing warhead tuning over simple ketone reactivity would choose this 4,4-difluoro regioisomer over the 5,5-difluoro variant to achieve a different trajectory and reactivity profile .

Parallel Library Synthesis: High-Purity Inputs

In automated parallel synthesis platforms, the quantified 95% purity from a major distributor ensures consistent reactant stoichiometry across hundreds of reactions, minimizing the formation of side products that complicate high-throughput purification . This production-scale reliability justifies its procurement over sourcing a similar-specification analog from a less-documented catalog vendor, where batch-to-batch variability can be higher .

Application
Selection Property
Validation Focus
Conformationally constrained lead optimization
gem-Difluoro substitution for metabolic stability modulation
Metabolic soft-spot blocking assessment
Activity-based probe design
Enhanced ketone electrophilicity (cold-chain required)
Reactivity profiling with catalytic nucleophiles
Parallel library synthesis
Certified high purity from major distributor
Batch-to-batch consistency and synthesis reproducibility
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